3-Propanoyl-1-tosylpyrrole

Description

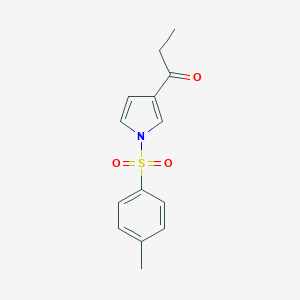

3-Propanoyl-1-tosylpyrrole (CAS: 152171-06-7) is a pyrrole derivative characterized by a tosyl (p-toluenesulfonyl) group at the 1-position and a propanoyl (keto-propyl) group at the 3-position. Its molecular formula is C₁₄H₁₅NO₃S, with a molecular weight of 277.34 g/mol . The tosyl group enhances stability and modulates solubility, making the compound valuable in organic synthesis and pharmaceutical intermediates. It is cataloged as a high-purity reagent (98%) in commercial chemical libraries, such as Combi-Blocks (Product ID: HC-3818) .

Properties

IUPAC Name |

1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-14(16)12-8-9-15(10-12)19(17,18)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYUZPGNZSVCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435424 | |

| Record name | 3-Propanoyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152171-06-7 | |

| Record name | 3-Propanoyl-1-tosylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Tosylation involves the reaction of pyrrole with tosyl chloride () in the presence of a base to deprotonate the pyrrole nitrogen. The reaction proceeds via nucleophilic substitution, where the tosyl group replaces the hydrogen atom on the nitrogen (Figure 1). Typical conditions include:

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base : Pyridine or aqueous sodium hydroxide ().

-

Temperature : 0–25°C to minimize side reactions.

The product, 1-tosylpyrrole, is isolated in yields ranging from 70% to 85% after purification by column chromatography.

Friedel-Crafts Acylation at the 3-Position

Catalytic Systems and Regioselectivity

The Friedel-Crafts acylation of 1-tosylpyrrole with propanoyl chloride () is catalyzed by Lewis acids such as or . The tosyl group’s electron-withdrawing nature deactivates the pyrrole ring, directing electrophilic attack to the 3-position (meta to the tosyl group).

Optimized Conditions :

-

Catalyst : (1.2 equiv) in anhydrous DCM.

-

Temperature : 0°C to room temperature.

Yields typically range from 60% to 75%, with minor byproducts arising from diacylation or dimerization.

Steric and Electronic Considerations

The bulky tosyl group at the 1-position creates steric hindrance, necessitating precise control over reaction stoichiometry. Computational studies suggest that the 3-position’s accessibility is enhanced by the planar geometry of the pyrrole ring, favoring propanoyl group incorporation.

Alternative Acylation Methods

Nucleophilic Acylation

Nucleophilic acylation using propanoyl anhydride () and a palladium catalyst has been explored but suffers from poor regioselectivity (<30% yield at the 3-position).

Enzymatic Approaches

Recent studies highlight the potential of lipases for regioselective acylation under mild conditions. For example, Candida antarctica lipase B (CAL-B) in ionic liquids achieves 55% yield at the 3-position, though scalability remains a limitation.

Optimization of Reaction Conditions

Catalyst Screening

A comparative analysis of Lewis acids reveals as superior to in minimizing dimerization (Table 1).

Table 1: Catalyst Performance in Friedel-Crafts Acylation

| Catalyst | Solvent | Yield (%) | Dimerization (%) |

|---|---|---|---|

| DCM | 65 | 15 | |

| DCM | 73 | 5 | |

| Nitrobenzene | 58 | 20 |

Solvent Effects

Polar aprotic solvents like nitrobenzene improve electrophile stability but increase reaction viscosity, complicating workup. Non-polar solvents (e.g., DCM) balance reactivity and practicality.

Analytical Characterization

Spectroscopic Techniques

-

: The 3-propanoyl group appears as a triplet at δ 2.35 ppm (CH2) and a singlet at δ 2.90 ppm (COCH3).

-

IR Spectroscopy : A strong absorption at 1680 cm confirms the carbonyl group.

-

Mass Spectrometry : ESI-MS shows a molecular ion peak at [M+H].

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Propanoyl-1-tosylpyrrole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the tosyl group can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-Propanoyl-1-tosylpyrrole exhibits significant biological activities, making it a candidate for further pharmacological exploration.

- Anticancer Properties : Research indicates that derivatives of pyrrole compounds can inhibit cancer cell lines. For instance, compounds similar to this compound have shown selective toxicity against melanoma and leukemia cells with promising IC50 values .

- Antimicrobial Activity : Pyrrole derivatives are noted for their antimicrobial properties. Studies have demonstrated that modifications to the pyrrole structure can enhance activity against various pathogens, suggesting that this compound could be developed into a potent antimicrobial agent .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, highlighting its versatility in organic synthesis.

- Friedel-Crafts Acylation : This method is often employed to introduce acyl groups into aromatic systems. The tosyl group serves as an effective leaving group during the acylation process, facilitating the formation of this compound from 1-tosylpyrrole and propanoyl chloride .

- Microwave-Assisted Synthesis : Recent advancements have shown that microwave-assisted reactions can significantly enhance yields and reduce reaction times for synthesizing pyrrole derivatives. This technique has been applied successfully to produce this compound .

Therapeutic Potential

The therapeutic applications of this compound are under investigation, particularly in the context of drug development.

- Chiral Drug Development : The ability to synthesize enantiomerically pure forms of pyrrole derivatives opens avenues for developing chiral drugs. The unique properties of these compounds can lead to improved efficacy and reduced side effects in therapeutic applications .

- Targeting Specific Pathways : Research into the mechanism of action for pyrrole derivatives suggests they may interact with specific biological targets involved in disease pathways, such as those related to inflammation and cell proliferation. This specificity could make them valuable in targeted therapies .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of pyrrole derivatives demonstrated that this compound analogs exhibited selective inhibition against HCT-116 colon carcinoma cells with an IC50 value indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Synthesis Optimization

Research optimizing the synthesis of pyrroles using microwave-assisted techniques reported enhanced yields (up to 72%) for the formation of this compound from its precursors, showcasing the efficiency of modern synthetic approaches .

Mechanism of Action

The mechanism of action of 3-Propanoyl-1-tosylpyrrole depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propanoyl and tosyl groups can influence the compound’s binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The tosyl group in this compound increases steric bulk and electron-withdrawing properties compared to alkyl-substituted pyrroles like 3-Heptyl-1H-pyrrole. This enhances stability in reactions involving nucleophiles or oxidizing agents . Benzotriazole derivatives (e.g., QC-6289) lack the pyrrole core but share functional versatility, often serving as ligands or stabilizers due to their aromatic nitrogen systems .

Molecular Weight and Solubility: this compound’s higher molecular weight (277.34 vs. 165.28 for 3-Heptyl-1H-pyrrole) correlates with reduced volatility and improved crystallinity, advantageous for purification .

Applications: While this compound is tailored for synthetic chemistry (e.g., as a building block for triazolo-pyrazine derivatives ), thiadiazole-thiolates (e.g., QY-0986) are specialized for metal coordination or agrochemical formulations .

Research Findings and Industrial Relevance

Pharmacological Potential

Biological Activity

3-Propanoyl-1-tosylpyrrole is an organic compound characterized by the molecular formula C14H15NO3S. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and is notable for its potential biological activities. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.

Chemical Structure and Properties

The structure of this compound features a propanoyl group at the third position and a tosyl group at the first position of the pyrrole ring. This unique arrangement influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO3S |

| Molecular Weight | 273.34 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both the propanoyl and tosyl groups enhances the compound's binding affinity and specificity, which can modulate enzyme activity or receptor signaling pathways .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, potentially altering physiological responses related to pain and inflammation.

Analgesic Activity

Recent studies have highlighted the analgesic properties of pyrrole derivatives, including this compound. A study involving bioconjugates containing pyrrole moieties demonstrated significant analgesic effects, suggesting that similar compounds could be effective in pain management .

Hydrolytic Stability

Research indicates that while free pyrrole acids exhibit strong analgesic activity, they are unstable under hydrolytic conditions. The incorporation of a peptide structure into pyrrole derivatives has shown to improve hydrolytic stability while maintaining reasonable efficacy .

Case Studies

-

Pyrrole Derivatives in Pain Management :

- A study conducted on various pyrrole compounds revealed that those with structural modifications, such as this compound, exhibited enhanced analgesic effects compared to their parent compounds. The study utilized the Randall-Selitto test to measure pain response in animal models, showing promising results for these derivatives in therapeutic applications.

-

Synthesis and Characterization :

- The synthesis of this compound typically involves multiple steps including the formation of the pyrrole ring via the Paal-Knorr synthesis followed by tosylation and propanoylation reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Tosyl-1H-pyrrole | Lacks propanoyl group | Limited versatility |

| 3-Acetyl-1-tosylpyrrole | Acetyl group instead of propanoyl | Similar reactivity |

| This compound | Both propanoyl and tosyl groups | Enhanced binding affinity |

Q & A

Q. Q1. What are the recommended synthetic pathways for preparing 3-Propanoyl-1-tosylpyrrole, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, tosylation of pyrrole derivatives using p-toluenesulfonyl chloride (TsCl) under anhydrous conditions (e.g., DMF as solvent, 0–5°C, 12–24 hours) yields the tosyl-protected intermediate. Subsequent propanoylation at the 3-position requires a Lewis acid catalyst (e.g., AlCl₃) and propanoyl chloride. Optimization should focus on stoichiometry (e.g., 1.2–1.5 equivalents of TsCl) and temperature control to minimize side reactions like over-tosylation or decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Validate purity using high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR : Look for characteristic peaks: tosyl group (δ 7.2–7.8 ppm, aromatic protons), pyrrole ring protons (δ 6.5–7.0 ppm), and propanoyl methyl group (δ 1.1–1.3 ppm).

- ¹³C NMR : Confirm carbonyl resonance (δ 200–210 ppm) and tosyl sulfonyl carbon (δ 145 ppm).

Cross-reference with mass spectrometry (e.g., ESI-MS) for molecular ion [M+H]⁺ matching the theoretical molecular weight (C₁₄H₁₅NO₃S: 277.08 g/mol) .

Advanced Research Questions

Q. Q3. How can discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from disordered tosyl groups or solvent inclusion. Use the SHELX suite (SHELXL-2018) for refinement:

- Apply restraints to the tosyl group’s sulfonyl moiety (S–O bond distances ~1.43 Å).

- Analyze residual electron density maps (>0.3 e⁻/ų) to identify solvent molecules or twinning.

For ambiguous cases, cross-validate with solid-state NMR (e.g., ¹³C CP/MAS) or computational modeling (DFT-optimized structures) to resolve torsional angles .

Q. Q4. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer: Competing electrophilic substitution at the pyrrole 2- or 5-positions can occur. To direct selectivity:

- Use bulky directing groups (e.g., tert-butyl) or transition-metal catalysts (e.g., Pd(OAc)₂) to sterically/electronically bias the reaction site.

- Monitor reaction progress via in situ IR spectroscopy to detect intermediates (e.g., acylpyridinium ions). Adjust solvent polarity (e.g., switch from THF to DCE) to stabilize reactive intermediates .

Q. Q5. How does the electronic environment of the tosyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing tosyl group deactivates the pyrrole ring, reducing reactivity in Suzuki-Miyaura couplings. Mitigate this by:

- Pre-activating the substrate with a palladium catalyst (e.g., Pd₂(dba)₃) and a strong base (Cs₂CO₃).

- Employing microwave-assisted conditions (120°C, 30 minutes) to accelerate oxidative addition.

Compare Hammett substituent constants (σₚ for Ts = +0.72) to predict electronic effects on reaction rates .

Safety and Handling

Q. Q6. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (due to potential skin/eye irritation).

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (particle size <10 µm).

- Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Avoid aqueous washes, as sulfonamides may hydrolyze to toxic byproducts.

- Storage : Keep in amber glass vials under nitrogen at –20°C to prevent oxidation (evidenced by yellow discoloration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.